2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(2-Hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a hydroxyethylphenyl group at the imide nitrogen. The hydroxyethylphenyl substituent may confer unique steric and electronic properties, influencing solubility, fluorescence, and biological interactions. Naphthalimides are widely studied for their photostability, planar aromatic structure, and tunable electronic properties, making them ideal for antifungal, anticancer, and optoelectronic applications .
Properties
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-17(13-6-2-1-3-7-13)12-21-19(23)15-10-4-8-14-9-5-11-16(18(14)15)20(21)24/h1-11,17,22H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVXAASSFZNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known as 6-amino-2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , belongs to the class of isoquinoline derivatives. Its unique structure contributes to its diverse biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O3 . The compound features a benzoisoquinoline core with a hydroxylated phenethyl side chain, which plays a crucial role in its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. The hydroxyl group in the phenethyl side chain is believed to contribute to the radical scavenging ability of the compound. Studies have shown that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress.
2. Anticancer Properties
Several studies have investigated the anticancer potential of isoquinoline derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It appears to inhibit neuronal apoptosis and reduce inflammation in neuronal cells, suggesting potential applications in conditions like Alzheimer's disease.
4. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies with different strains, indicating a need for further investigation into its mechanism and spectrum of activity.
Case Studies and Research Findings
The biological activities are attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group facilitates electron donation to neutralize free radicals.
- Apoptosis Induction : Modulation of pro-apoptotic and anti-apoptotic proteins leads to programmed cell death in cancer cells.
- Neuroprotection : Inhibition of inflammatory pathways and oxidative damage contributes to neuronal survival.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various conditions:
- Antioxidant Activity : Research indicates that derivatives of benzo[de]isoquinoline can act as antioxidants, which may help mitigate oxidative stress-related diseases .
- Anticancer Properties : Some studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have shown promise against breast and lung cancer cell lines .
Organocatalysis
The compound serves as a catalyst in several organic reactions, particularly in:
- Aerobic Oxidation Reactions : It facilitates the oxidation of alcohols to ketones or aldehydes under mild conditions, enhancing efficiency and selectivity in synthetic pathways .
Synthesis of Complex Molecules
Due to its reactive functional groups, this compound is utilized in synthesizing more complex organic molecules. It can serve as a building block for:
- Pharmaceutical Intermediates : The compound can be modified to create various pharmaceutical agents, expanding its utility in drug development .
Case Studies
Chemical Reactions Analysis
Substitution Reactions
The hydroxyphenethyl substituent undergoes nucleophilic substitution reactions, particularly when activated via hydroxyl group derivatization:
-
Sulfonation : Reaction with mesyl chloride (CH₃SO₂Cl) in chloroform converts the hydroxyl group to a mesylate, enhancing leaving-group capability for subsequent substitutions .
-
Azide Formation : Treatment with NaN₃ in DMF replaces the mesylate with an azide group, enabling click chemistry applications (e.g., Cu-catalyzed alkyne-azide cycloaddition) .
Example Reaction Pathway :
Oxidation and Radical Formation
The hydroxyl group participates in oxidation reactions:
-
Oxidation to Carbonyl : Strong oxidants (e.g., KMnO₄ or CrO₃) convert the secondary alcohol to a ketone, altering electronic properties of the phenethyl chain .
-
Radical Generation : Under aerobic conditions, the hydroxyl group can form stable N-oxyl radicals via oxidation, useful in catalytic cycles (e.g., aerobic oxidations) .
Key Data :
| Reactant | Conditions | Product | Radical Stability (BDE, kcal/mol) |
|---|---|---|---|
| Target Compound | O₂, Cu(II) catalyst | N-oxyl radical | ~92.5 (calculated DFT) |
Esterification and Acylation
The hydroxyl group reacts with electrophiles:
-
Acetylation : Treatment with acetic anhydride yields acetylated derivatives, improving lipophilicity .
-
Propargylation : Propargyl bromide in acetone introduces alkyne functionality for further coupling reactions .
Cycloaddition and Cross-Coupling
The aromatic system and substitutents enable participation in:
-
Diels-Alder Reactions : Electron-deficient benzoisoquinoline acts as a dienophile with electron-rich dienes .
-
Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., bromo-substituted analogs) undergo Pd-catalyzed cross-coupling with boronic acids .
Comparative Reactivity of Structural Analogs
Reactivity varies with substituents, as shown below:
Mechanistic Insights
-
Radical Stability : The hydroxyphenethyl group stabilizes N-oxyl radicals via resonance, with bond dissociation energy (BDE) comparable to N-hydroxyphthalimide (NHPI) .
-
Electronic Effects : Electron-withdrawing benzoisoquinoline enhances electrophilicity, favoring nucleophilic attacks on the hydroxyphenethyl chain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, emphasizing substituent effects on synthesis, properties, and applications:
Structural and Functional Analysis
Hydroxyethyl Derivatives (e.g., Compounds 7b, 8a–c) :
- The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents.
- Thio-linked heterocycles (e.g., tetrazole, pyrimidine) increase antifungal potency by targeting fungal cytochrome P450 enzymes .
- High melting points (>250°C) suggest strong intermolecular interactions, likely π-π stacking and hydrogen bonding .
- Amino-Functionalized Analogs (e.g., 5a, NI3, 13): Schiff base derivatives (e.g., 5a) exhibit tunable optical properties due to extended conjugation; computational studies predict strong nonlinear optical (NLO) responses . Dimethylaminoethyl groups (e.g., NI3) enable pH-dependent fluorescence via protonation in acidic environments (e.g., lysosomes) .
- Aminophenyl derivatives (e.g., 13) are bioactive scaffolds for drug discovery, with amino groups enabling covalent or electrostatic target binding .
Key Research Findings
Substituent position critically impacts functionality. For example, NI3 (imide-bound dimethylaminoethyl) shows stronger metal ion sensing than NI4 (C-4-bound receptor) .
Thioether-linked heterocycles enhance antifungal activity by 8–16-fold compared to unsubstituted naphthalimides .
Computational modeling (DFT/TDDFT) validates structure-property relationships, guiding the design of NLO-active derivatives .
Q & A
Q. What are the recommended methods for synthesizing 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its analogues?
Methodological Answer:
- Multi-step synthesis : Begin with substituted indanones (e.g., 4-(substituted-phenyl)-2,3-dihydro-1H-inden-1-one) and proceed via carboxylation, cyclization, and hydroxylation. For example, carboxylation of 30c (4-(2,4-difluorophenyl)indanone) yields 31c (2-carboxymethyl-3-(2,4-difluorophenyl)benzoic acid), followed by cyclization with hydroxylamine to form the target compound (e.g., 8c) .
- Yield optimization : Reaction conditions (e.g., reflux time, solvent selection) significantly impact yields. For instance, cyclization steps may yield 30–63% depending on substituent steric/electronic effects .
- Characterization : Confirm purity and structure via / NMR, HRMS, and elemental analysis. For example, NMR of 8c shows aromatic proton signals at δ 7.89 (d, ) and δ 7.53 (d, ) .
Q. How should researchers handle solubility and stability challenges during experimental preparation?
Methodological Answer:
- Solubility protocols :
- Stability :
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., aromatic protons at δ 8.5–7.8 ppm, hydroxyl groups at δ 9.6–9.9 ppm). NMR confirms carbonyl (C=O) signals at ~163–165 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI(−) mode for accurate mass determination (e.g., m/z 389.41 for 34a) .
- LogP and tPSA : Predict membrane permeability using computational tools (e.g., LogP = 0.538, tPSA = 57.61) .
Q. How can researchers evaluate the biological activity of this compound?
Methodological Answer:
- Acylating activity : Test interactions with nucleophiles (e.g., thiols, amines) to assess potential as an enzyme inhibitor or DNA intercalator .
- In vitro assays : Use cell-based models to measure cytotoxicity, apoptosis induction, or oxidative stress. Start with low concentrations (1–10 µM) due to limited toxicity data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent variation : Synthesize analogues with electron-withdrawing (e.g., -CF, -F) or electron-donating (e.g., -CH) groups on the phenyl ring. For example, 8b (4-CF substituent) showed altered bioactivity compared to 8a (4-CH) .
- QSAR modeling : Use computational tools to correlate substituent properties (e.g., Hammett constants, molar refractivity) with activity data. Validate models via in vitro testing .
Q. How should researchers address contradictions in solubility or bioactivity data across studies?
Methodological Answer:
- Controlled replication : Standardize solvent systems (e.g., DMSO lot, purity) and temperature during dissolution.
- Data normalization : Express bioactivity relative to internal controls (e.g., % inhibition vs. reference inhibitors). For example, discrepancies in IC values may arise from assay conditions (pH, serum proteins) .
Q. What strategies are recommended for assessing toxicity in the absence of comprehensive data?
Methodological Answer:
- Tiered testing :
- Acute toxicity : Start with in vitro assays (e.g., hemolysis, Ames test) .
- Subchronic exposure : Use zebrafish or rodent models at escalating doses (1–100 mg/kg). Monitor organ histopathology and biomarkers (e.g., ALT, creatinine) .
- Read-across analysis : Compare structural analogues (e.g., naphthalimide derivatives) with known toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
